

# The Discovery of Glutaminase as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Glutaminase |           |
| Cat. No.:            | B10826351   | Get Quote |

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, enabling the sustained proliferation and survival of tumors. Among the most significant of these metabolic shifts is the phenomenon of "glutamine addiction," an elevated dependence on the amino acid glutamine for bioenergetic and biosynthetic needs.[1][2] This dependency has spotlighted the enzyme **glutaminase** (GLS), which catalyzes the first and rate-limiting step in glutamine catabolism, as a critical therapeutic target in oncology. This technical guide provides an indepth overview of the discovery of **glutaminase** as a therapeutic target, detailing the key signaling pathways involved, experimental methodologies for its study, and quantitative data on the efficacy of its inhibitors.

# The Central Role of Glutaminase in Cancer Metabolism

In contrast to normal differentiated cells, which primarily rely on glucose oxidation, many cancer cells exhibit a high rate of glutamine consumption. [2] **Glutaminase**, a mitochondrial enzyme, hydrolyzes glutamine to glutamate, which subsequently serves multiple crucial functions for the cancer cell. [1][3] Glutamate can be converted to  $\alpha$ -ketoglutarate, an intermediate that replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. [1][4] This is particularly vital in cancer cells where TCA cycle intermediates are diverted for the synthesis of macromolecules such as nucleotides, non-essential amino acids, and lipids. [4] Furthermore, glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant that protects cancer cells from oxidative stress. [1][3]



There are two primary isoforms of **glutaminase** in humans: kidney-type **glutaminase** (GLS1) and liver-type **glutaminase** (GLS2).[4] GLS1 is ubiquitously expressed and is the isoform most frequently overexpressed in a wide range of cancers, making it the principal target for therapeutic intervention.[1]

## **Key Signaling Pathways Regulating Glutaminase**

The upregulation of **glutaminase** in cancer is not a stochastic event but is driven by oncogenic signaling pathways that orchestrate the metabolic reprogramming of the cell. Two of the most prominent pathways are the c-Myc and mTORC1 signaling cascades.

## c-Myc-Driven Glutaminase Expression

The oncoprotein c-Myc is a master transcriptional regulator of cell growth and metabolism.[5] It directly and indirectly promotes glutamine metabolism to fuel cancer cell proliferation.[5] c-Myc enhances the expression of glutamine transporters, such as ASCT2 and SN2, leading to increased glutamine uptake.[6] Furthermore, c-Myc upregulates the expression of GLS1.[5][7] One of the mechanisms by which c-Myc achieves this is through the transcriptional repression of microRNAs miR-23a and miR-23b, which are negative regulators of GLS1 mRNA.[8] More recent evidence also points to a direct transcriptional activation of the GLS1 gene by c-Myc binding to its promoter region.[7][9] A positive feedback loop has also been identified where GLS1 activity can, in turn, stabilize c-Myc protein, further driving this oncogenic metabolic pathway.[7][9]





c-Myc Regulation of Glutaminase

c-Myc regulation of **glutaminase** expression.

## mTORC1 Signaling and Glutamine Metabolism



#### Foundational & Exploratory

Check Availability & Pricing

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism in response to nutrient availability.[8][10] Activation of the mTORC1 pathway is a common feature of many cancers and is linked to increased glutamine uptake and metabolism.[8][10] mTORC1 signaling promotes glutamine metabolism through multiple mechanisms. It has been shown to positively regulate GLS1 levels, in part through the S6K1-dependent regulation of c-Myc translation.[8] Additionally, mTORC1 can promote glutamine anaplerosis by activating glutamate dehydrogenase (GDH), the enzyme that converts glutamate to  $\alpha$ -ketoglutarate.[10][11] This occurs through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[10][11]





mTORC1 signaling and its impact on glutamine metabolism.

# **Experimental Protocols for Studying Glutaminase**



The investigation of **glutaminase** as a therapeutic target relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments used to characterize **glutaminase** activity and its inhibition.

### **Glutaminase Activity Assay (Coupled Enzyme Assay)**

This method measures the production of glutamate, which is then used in a coupled reaction to generate a detectable signal.

Principle: **Glutaminase** converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then catalyzes the oxidative deamination of glutamate to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to **glutaminase** activity.

#### Materials:

- Tris-HCl buffer (50 mM, pH 8.6)
- L-glutamine solution (20 mM)
- NAD+ solution (2 mM)
- Glutamate dehydrogenase (GDH) solution (50 units/mL)
- Cell or tissue lysate
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare cell or tissue lysates in a suitable lysis buffer on ice.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).



- In a 96-well plate, prepare a reaction mixture containing:
  - 50 μL Tris-HCl buffer
  - 10 μL NAD+ solution
  - 10 μL GDH solution
  - 10-20 μL of cell lysate (containing 10-50 μg of protein)
- Initiate the reaction by adding 10 μL of L-glutamine solution to each well.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for 30-60 minutes.
- Calculate the rate of change in absorbance (ΔA340/min).
- **Glutaminase** activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>).

#### In Vitro IC50 Determination for Glutaminase Inhibitors

This protocol determines the concentration of an inhibitor required to reduce **glutaminase** activity by 50%.

Principle: The **glutaminase** activity assay is performed in the presence of varying concentrations of the inhibitor. The resulting activity data is plotted against the inhibitor concentration to calculate the IC50 value.

#### Materials:

- All materials from the Glutaminase Activity Assay protocol
- Glutaminase inhibitor stock solution (e.g., in DMSO)
- · Serial dilutions of the inhibitor

#### Procedure:

### Foundational & Exploratory





- Perform serial dilutions of the **glutaminase** inhibitor in the assay buffer.
- In a 96-well plate, add the diluted inhibitor to the reaction mixture before the addition of the cell lysate.
- Include a control group with no inhibitor (vehicle control, e.g., DMSO).
- Pre-incubate the inhibitor with the cell lysate for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the reaction by adding L-glutamine and measure the activity as described in the previous protocol.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





A generalized workflow for the discovery and validation of **glutaminase** inhibitors.

## **Quantitative Data on Glutaminase Inhibitors**



The development of small molecule inhibitors targeting **glutaminase** has been a major focus of cancer drug discovery. The first-in-class allosteric inhibitor, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), demonstrated the feasibility of targeting GLS1.[12] However, its poor pharmacokinetic properties limited its clinical development.[13] This led to the development of optimized BPTES analogs, most notably CB-839 (Telaglenastat), which exhibits improved potency and oral bioavailability.[14]

## **Preclinical Efficacy of Glutaminase Inhibitors**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BPTES and CB-839 in various cancer cell lines.



| Inhibitor                | Cancer Cell<br>Line              | Cancer Type                      | IC50 (μM) | Citation |
|--------------------------|----------------------------------|----------------------------------|-----------|----------|
| BPTES                    | MDA-MB-231                       | Triple-Negative<br>Breast Cancer | ~2.4      | [15]     |
| HCC1806                  | Triple-Negative<br>Breast Cancer | ≥2                               | [16]      |          |
| P493-6                   | B-cell Lymphoma                  | ~5                               | [5]       |          |
| CB-839                   | MDA-MB-231                       | Triple-Negative<br>Breast Cancer | 0.033     | [15]     |
| HCC1806                  | Triple-Negative<br>Breast Cancer | 0.020-0.055                      | [17]      |          |
| HS578T                   | Triple-Negative<br>Breast Cancer | 0.070                            | [18]      |          |
| MDA-MB-468               | Triple-Negative<br>Breast Cancer | 0.011                            | [19]      |          |
| HT29                     | Colorectal<br>Cancer             | 19.10 (48h), 8.75<br>(96h)       |           |          |
| HCT116                   | Colorectal<br>Cancer             | 43.26 (48h),<br>26.31 (96h)      |           |          |
| SW480                    | Colorectal<br>Cancer             | 37.48 (48h),<br>51.41 (96h)      | -         |          |
| Recombinant<br>Human GAC | -                                | <0.05 (1-hour preincubation)     | [17]      |          |

## **Clinical Efficacy of Telaglenastat (CB-839)**

Telaglenastat has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following table summarizes key efficacy data from selected clinical trials.



| Trial<br>Identifier                                  | Cancer<br>Type                                                           | Treatment<br>Combinatio<br>n        | Key<br>Efficacy<br>Endpoint                                              | Result                                                | Citation |
|------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------|----------|
| NCT0207186<br>2                                      | Advanced<br>Solid Tumors                                                 | Telaglenastat<br>Monotherapy        | Disease<br>Control Rate<br>(DCR)                                         | 43% across expansion cohorts                          | [20]     |
| Renal Cell<br>Carcinoma                              | Telaglenastat<br>Monotherapy                                             | Objective<br>Response<br>Rate (ORR) | 5%                                                                       | [20]                                                  |          |
| NCT0316366<br>7 (ENTRATA)                            | Advanced/Me<br>tastatic Renal<br>Cell<br>Carcinoma                       | Telaglenastat<br>+ Everolimus       | Median<br>Progression-<br>Free Survival<br>(PFS)                         | 3.8 months (vs. 1.9 months with placebo + everolimus) | [21][22] |
| NCT0277162<br>6                                      | Metastatic Clear-Cell Renal Cell Carcinoma (Checkpoint Inhibitor- naïve) | Telaglenastat<br>+ Nivolumab        | Objective<br>Response<br>Rate (ORR)                                      | 24%                                                   | [23][24] |
| Metastatic<br>Melanoma<br>(Post anti-<br>PD-1/PD-L1) | Telaglenastat<br>+ Nivolumab                                             | Objective<br>Response<br>Rate (ORR) | 5.4%                                                                     | [23][24]                                              |          |
| NCT0304799<br>3                                      | Myelodysplas<br>tic Syndrome<br>(MDS)                                    | Telaglenastat<br>+ Azacitidine      | Marrow Complete Response (mCR)/Compl ete Response (CR) with Hematologica | 70%                                                   |          |



Improvement (HI)

# Downstream Metabolic Consequences of Glutaminase Inhibition

Inhibition of **glutaminase** triggers a cascade of metabolic alterations within cancer cells, ultimately leading to cytostatic or cytotoxic effects.

- TCA Cycle Depletion: By blocking the conversion of glutamine to glutamate, **glutaminase** inhibitors reduce the anaplerotic flux into the TCA cycle.[3] This leads to a depletion of TCA cycle intermediates, such as α-ketoglutarate, which are essential for energy production and biosynthesis.[3]
- Redox Imbalance: Glutaminase inhibition impairs the synthesis of glutathione (GSH), a
  critical antioxidant, by limiting the supply of its precursor, glutamate.[1][25] The resulting
  decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS),
  inducing oxidative stress and potentially triggering apoptosis or ferroptosis.[1][25]
- Impaired Biosynthesis: The reduction in TCA cycle intermediates and glutamate availability also hampers the synthesis of other non-essential amino acids and nucleotides, which are vital for the rapid proliferation of cancer cells.[26]





Metabolic and cellular consequences of **glutaminase** inhibition.

## Conclusion



The discovery of **glutaminase** as a therapeutic target represents a significant advancement in the field of cancer metabolism. The profound dependence of many tumors on glutamine creates a therapeutic window that can be exploited by potent and selective **glutaminase** inhibitors. The ongoing clinical development of agents like Telaglenastat (CB-839), both as monotherapy and in combination with other targeted therapies and immunotherapies, holds promise for improving outcomes for patients with a variety of malignancies. Further research into the intricate regulation of glutamine metabolism and the mechanisms of resistance to **glutaminase** inhibitors will be crucial for optimizing the clinical application of this therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace-stage.library.jhu.edu [dspace-stage.library.jhu.edu]
- 3. Therapeutic strategies impacting cancer cell glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 10. aacrjournals.org [aacrjournals.org]
- 11. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 14. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and characterization of a novel glutaminase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. onclive.com [onclive.com]
- 23. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Disruption of redox balance in glutaminolytic triple negative breast cancer by inhibition of glutaminase and glutamate export - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekalert.org [eurekalert.org]
- To cite this document: BenchChem. [The Discovery of Glutaminase as a Therapeutic Target:
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10826351#discovery-of-glutaminase-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com